Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate
Overview
Description
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate: is a heterocyclic organic compound with the molecular formula C18H11NO5SNa. It is known for its unique structure, which combines an indene moiety with a quinoline ring, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate typically involves the reaction of 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline with sodium sulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an aqueous or organic solvent.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules .
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry
- Utilized in the production of dyes and pigments.
- Employed in the development of advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(1,3-dioxo-2-indanyl)quinoline-6-sulfonate
- Sodium 2-(1,3-dioxoinden-2-yl)quinoline-6-sulfonate
- Sodium 2-(1,3-dioxoindan-2-yl)quinoline-6-sulfonate
Uniqueness: : Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indene moiety with a quinoline ring makes it particularly versatile in various applications, from synthetic chemistry to biological research .
Properties
IUPAC Name |
sodium;2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S.Na/c20-17-11-5-1-2-6-12(11)18(21)15(17)13-9-8-10-4-3-7-14(16(10)19-13)25(22,23)24;/h1-9,15H,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPFGVAVAPLSHG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=CC=C4S(=O)(=O)[O-])C=C3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233925 | |
Record name | 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84864-69-7 | |
Record name | 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)QUINOLINE-8-SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG3M9G2PGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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